molecular formula C12H22N4O B14536707 2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol CAS No. 62402-29-3

2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol

Cat. No.: B14536707
CAS No.: 62402-29-3
M. Wt: 238.33 g/mol
InChI Key: KWPLNJHFJQWFHM-UHFFFAOYSA-N
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Description

2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol is a complex organic compound that features a pyridine ring, multiple amine groups, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced amine derivatives.

Scientific Research Applications

2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its multiple amine groups.

Mechanism of Action

The mechanism of action of 2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol is unique due to its combination of multiple amine groups and an ethanol moiety, which allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

62402-29-3

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

2-[2-[2-(pyridin-2-ylmethylamino)ethylamino]ethylamino]ethanol

InChI

InChI=1S/C12H22N4O/c17-10-9-14-6-5-13-7-8-15-11-12-3-1-2-4-16-12/h1-4,13-15,17H,5-11H2

InChI Key

KWPLNJHFJQWFHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCNCCNCCO

Origin of Product

United States

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